![molecular formula C14H16O3 B14361965 5-[(1H-Inden-5-yl)oxy]pentanoic acid CAS No. 91789-20-7](/img/structure/B14361965.png)
5-[(1H-Inden-5-yl)oxy]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1H-Inden-5-yl)oxy]pentanoic acid is an organic compound characterized by the presence of an indene moiety linked to a pentanoic acid chain through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-5-yl)oxy]pentanoic acid typically involves the reaction of 5-hydroxyindene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where 5-hydroxyindene is reacted with pentanoic acid chloride in the presence of a base such as pyridine to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1H-Inden-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of indene alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
5-[(1H-Inden-5-yl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 5-[(1H-Inden-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Similar structure but with a bromine substitution on the indole ring.
5-(1H-indol-3-yl)pentanoic acid: Contains an indole ring instead of an indene ring.
Uniqueness
5-[(1H-Inden-5-yl)oxy]pentanoic acid is unique due to its indene moiety, which imparts distinct chemical and biological properties compared to its indole and other substituted analogs.
Eigenschaften
CAS-Nummer |
91789-20-7 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
5-(1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h3,5,7-8,10H,1-2,4,6,9H2,(H,15,16) |
InChI-Schlüssel |
HZNLZOGWGOXGDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=CC(=C2)OCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


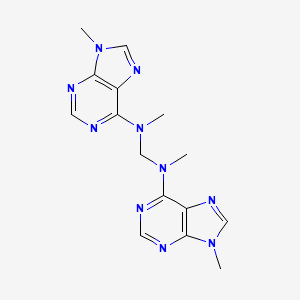
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
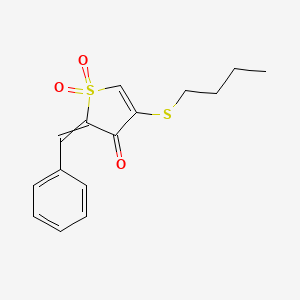
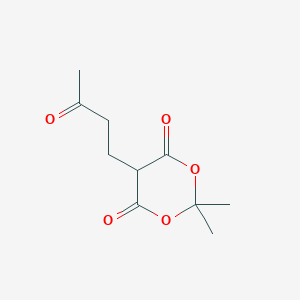

![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
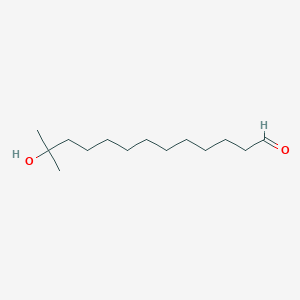
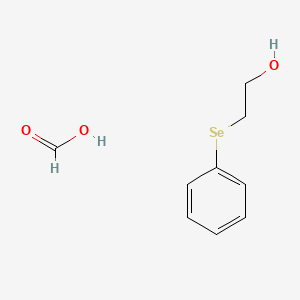

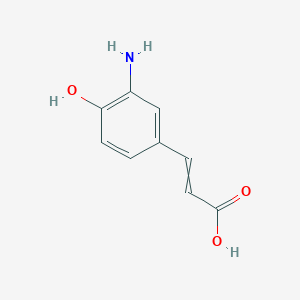
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
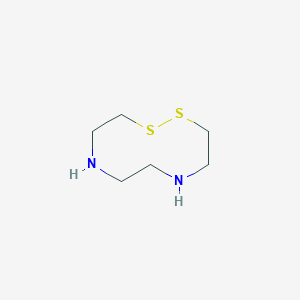
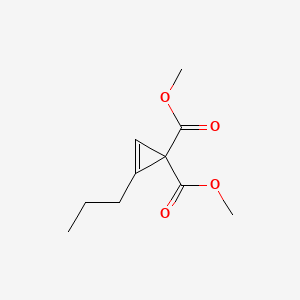
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
